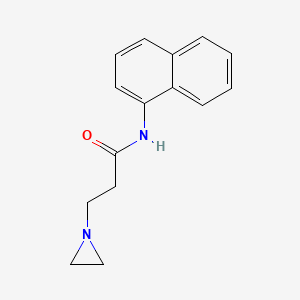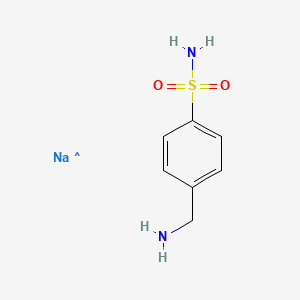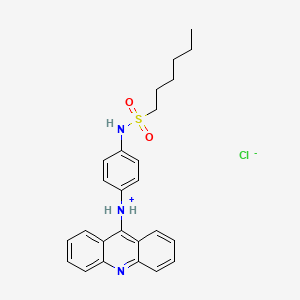
(2-chlorophenyl) butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl) butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is derived from butanoic acid and 2-chlorophenol, making it a chlorinated aromatic ester.
準備方法
Synthetic Routes and Reaction Conditions
The most common method for preparing (2-chlorophenyl) butanoate is through the esterification reaction between butanoic acid and 2-chlorophenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanoic acid+2-chlorophenol→(2-chlorophenyl) butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and reduce the need for corrosive liquid acids.
化学反応の分析
Types of Reactions
(2-chlorophenyl) butanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2-chlorophenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, such as the formation of Grignard reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Grignard reagents can be formed using magnesium (Mg) in dry ether.
Major Products
Hydrolysis: Butanoic acid and 2-chlorophenol.
Reduction: 2-chlorophenyl butanol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
(2-chlorophenyl) butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of (2-chlorophenyl) butanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing butanoic acid and 2-chlorophenol. The released compounds can then interact with various molecular targets and pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, used in flavorings.
Ethyl butanoate: Similar to methyl butanoate but with a slightly different odor profile.
2-chlorophenyl acetate: An ester with a similar structure but derived from acetic acid instead of butanoic acid.
Uniqueness
(2-chlorophenyl) butanoate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
63867-11-8 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
(2-chlorophenyl) butanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-10(12)13-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3 |
InChIキー |
RPQLJCLHDBGBSE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


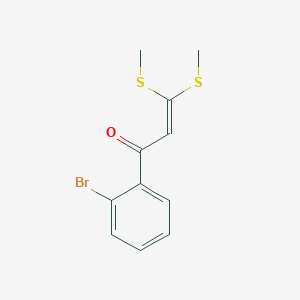


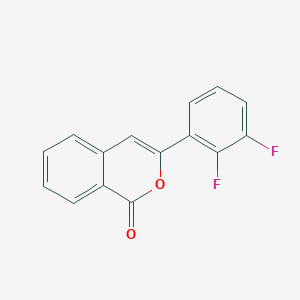
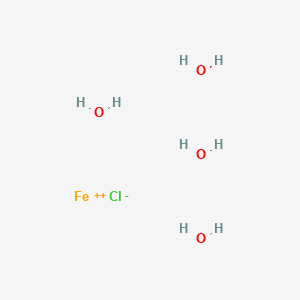
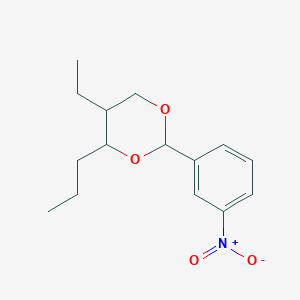

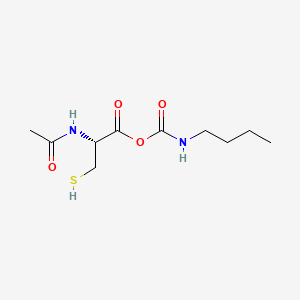
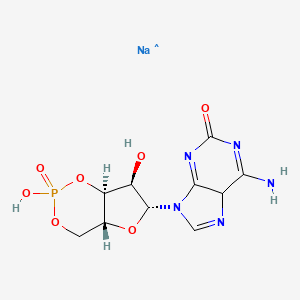
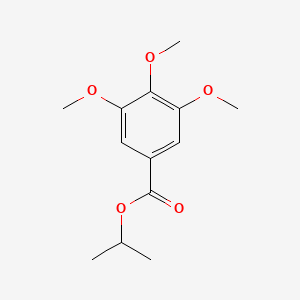
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)
